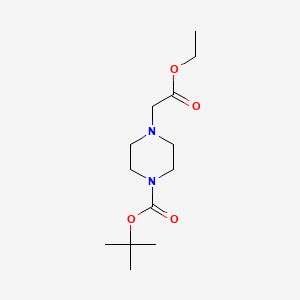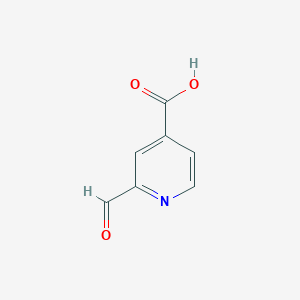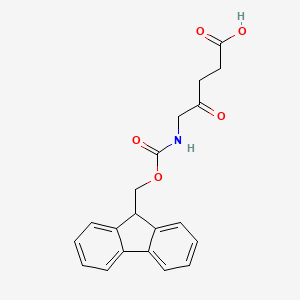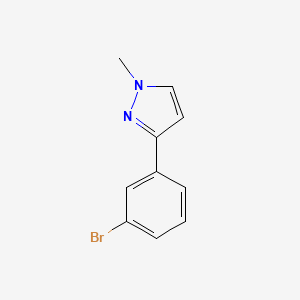
3-(1-Naphthyloxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Azetidines can be synthesized by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides . A general synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular formula of 3-(1-Naphthyloxy)azetidine is C13H13NO. The molecular weight is 199.25 g/mol.Chemical Reactions Analysis
Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-(1-Naphthyloxy)azetidine is a white to off-white crystalline powder. It is soluble in polar solvents such as water, ethanol, and acetone.Applications De Recherche Scientifique
Neuroprotective Applications
Studies have demonstrated the neuroprotective effects of azetidine derivatives in models of brain injury. For example, KHG26792, a compound related to “3-(1-Naphthyloxy)azetidine,” showed significant neuroprotective properties in a model of ischemia/reperfusion (I/R) brain injury. This compound improved neurological deficits, reduced brain edema, and suppressed apoptosis. The protective mechanism was associated with attenuation of inflammation, oxidative stress, and enhancement of brain energy metabolism (Eun-A Kim et al., 2017).
Anti-inflammatory and Immunomodulatory Effects
Azetidine derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, KHG26792 has been reported to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, a type of immune cell in the brain. This activity suggests a potential for treating conditions related to microglial activation and inflammation (Eun-A Kim et al., 2015).
Synthesis and Chemical Properties
The synthesis and investigation of azetidine derivatives have been a focus of research due to their potential as building blocks in medicinal chemistry. For example, the synthesis of 3,3-Diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts reaction has been described, highlighting the utility of azetidines in accessing new chemical spaces for drug discovery (C. Denis et al., 2018). Furthermore, azetidines have been identified as valuable motifs in drug development, especially due to their ability to undergo various synthetic transformations, leading to novel functionalized compounds (S. Stankovic et al., 2013).
Pharmacological Evaluation
Azetidine derivatives have also been synthesized and evaluated for their pharmacological potential. For instance, 2-naphthyloxy derivatives of N,N-substituted acetamides have shown significant antiamnesic activity, suggesting their utility in developing therapeutic agents for memory enhancement and treatment of CNS disorders (P. Piplani et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-naphthalen-1-yloxyazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAXLMTUXIJIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625714 |
Source


|
| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyloxy)azetidine | |
CAS RN |
782433-54-9 |
Source


|
| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)







![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)




